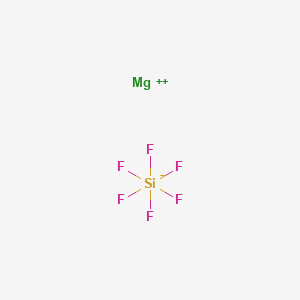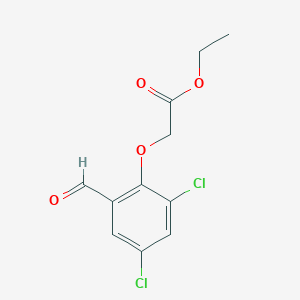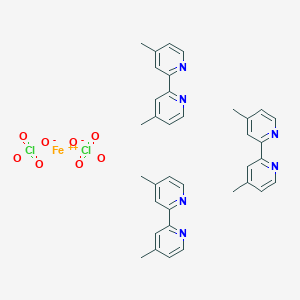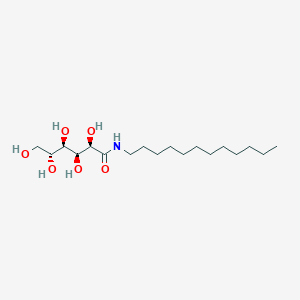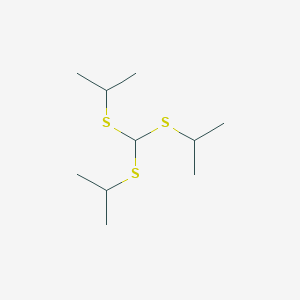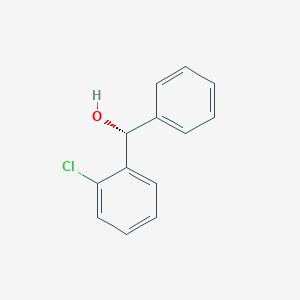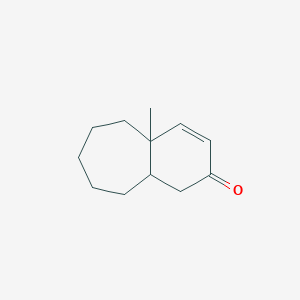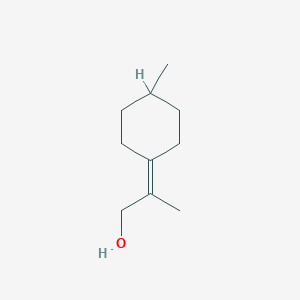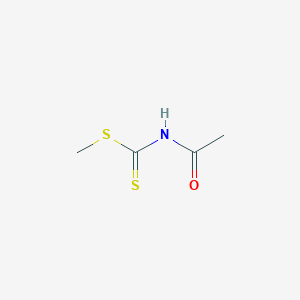
Carbamodithioic acid, acetyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamodithioic acid, acetyl-, methyl ester, commonly known as methyl acetyl carbamate, is a chemical compound with the molecular formula C4H7NO2S. It is a colorless liquid that is commonly used in scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of carbamodithioic acid, acetyl-, methyl ester is not fully understood. However, it is believed that it works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapse, resulting in overstimulation of the nervous system.
Biochemische Und Physiologische Effekte
Carbamodithioic acid, acetyl-, methyl ester has been shown to have both biochemical and physiological effects. It has been shown to cause oxidative stress and induce apoptosis in various cell lines. It has also been shown to cause DNA damage and inhibit DNA repair mechanisms. Additionally, it has been shown to cause neurotoxicity and reproductive toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Carbamodithioic acid, acetyl-, methyl ester has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, it has some limitations. It is highly toxic and must be handled with care. It is also difficult to handle due to its low boiling point and high vapor pressure.
Zukünftige Richtungen
There are several future directions for the use of carbamodithioic acid, acetyl-, methyl ester in scientific research. One area of interest is in the study of its potential as an anticancer agent. It has been shown to have cytotoxic effects on various cancer cell lines, and further research is needed to explore its potential as a cancer treatment. Another area of interest is in the development of new carbamate pesticides that are more effective and less toxic to the environment. Additionally, further research is needed to better understand the mechanism of action of carbamodithioic acid, acetyl-, methyl ester and its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, carbamodithioic acid, acetyl-, methyl ester is a versatile chemical compound that has many scientific research applications. Its unique properties make it useful in the synthesis of pharmaceuticals, pesticides, and herbicides, as well as a model compound in the study of the reaction mechanism of carbamates with nucleophiles. While it has several advantages for use in lab experiments, it also has limitations due to its toxicity and difficult handling. Further research is needed to explore its potential as an anticancer agent and its mechanism of action in various diseases.
Synthesemethoden
The synthesis of carbamodithioic acid, acetyl-, methyl ester can be achieved through the reaction of acetyl isocyanate with sodium methanethiolate. The reaction takes place in anhydrous conditions and yields methyl acetyl carbamate as the final product. The reaction is shown below:
CH3C(O)NCO + NaSCH3 → CH3C(O)NHCOSCH3 + NaCl
Wissenschaftliche Forschungsanwendungen
Carbamodithioic acid, acetyl-, methyl ester is widely used in scientific research applications due to its unique properties. It is commonly used as a reagent in the synthesis of pharmaceuticals, pesticides, and herbicides. It is also used as a model compound in the study of the reaction mechanism of carbamates with nucleophiles. Additionally, it is used as a reference standard in the analysis of carbamate pesticides in environmental samples.
Eigenschaften
CAS-Nummer |
16696-88-1 |
|---|---|
Produktname |
Carbamodithioic acid, acetyl-, methyl ester |
Molekularformel |
C4H7NOS2 |
Molekulargewicht |
149.2 g/mol |
IUPAC-Name |
methyl N-acetylcarbamodithioate |
InChI |
InChI=1S/C4H7NOS2/c1-3(6)5-4(7)8-2/h1-2H3,(H,5,6,7) |
InChI-Schlüssel |
UTLWSCJXMNFHFX-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)N=C(S)SC |
SMILES |
CC(=O)NC(=S)SC |
Kanonische SMILES |
CC(=O)NC(=S)SC |
Synonyme |
Acetyldithiocarbamic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



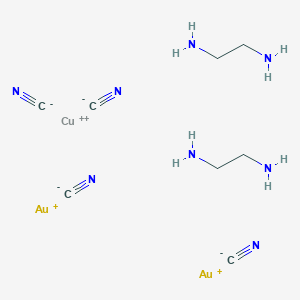
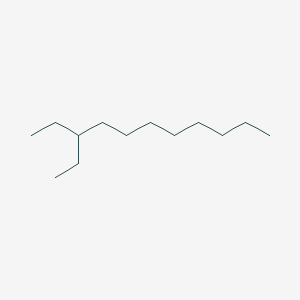
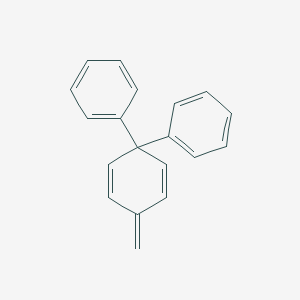
![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)
